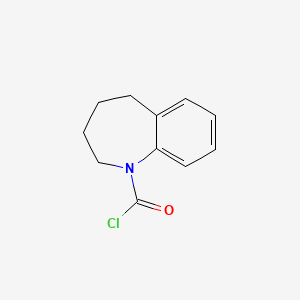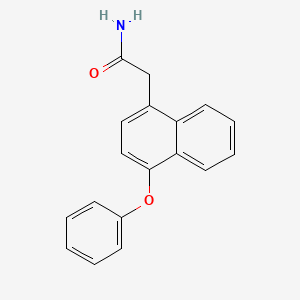![molecular formula C13H12 B12577864 Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- CAS No. 278169-73-6](/img/structure/B12577864.png)
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- is an organic compound characterized by a unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method, first developed in the mid-20th century, remains a foundational approach for producing this compound. The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient separation and purification techniques, and ensuring compliance with safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure contributes to its reactivity and ability to form stable intermediates in various chemical reactions. These interactions are crucial for its applications in organic synthesis and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound of the series, known for its high degree of symmetry and unique chemical properties.
Spiro[2.4]hepta-4,6-diene derivatives: Various derivatives have been synthesized, each with distinct properties and applications.
Uniqueness
Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)- stands out due to its specific phenyl substitution, which imparts unique reactivity and potential for forming complex organic molecules. This makes it particularly valuable in targeted organic synthesis and the development of new materials .
Propriétés
Numéro CAS |
278169-73-6 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2R)-2-phenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C13H12/c1-2-6-11(7-3-1)12-10-13(12)8-4-5-9-13/h1-9,12H,10H2/t12-/m1/s1 |
Clé InChI |
XPBASLQLELWJJU-GFCCVEGCSA-N |
SMILES isomérique |
C1[C@@H](C12C=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(C12C=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)


